Cas no 143502-51-6 (Yibeissine)
Yibeissine structure
Product Name:Yibeissine
Numero CAS:143502-51-6
MF:C27H41NO4
MW:443.618748426437
CID:903527
PubChem ID:3083381
Update Time:2024-11-04
Yibeissine Proprietà chimiche e fisiche
Nomi e identificatori
-
- yibeissine
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]py
- (3beta,5alpha,11beta,22S,23R)-3,11-dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
- Veratraman-6(5H)-one, 17,23-epoxy-3,11-dihydroxy-, (3beta,5alpha,11beta,23beta)-
- 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
- AKOS040763650
- 143502-51-6
- CS-0082919
- MS-27995
- DTXSID70931918
- 1ST179511
- HY-121631
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
- G17909
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
- DA-68768
- Yibeissine
-
- Inchi: 1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1
- Chiave InChI: NURPXYQPDMVKOY-RUKZUWONSA-N
- Sorrisi: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@]21CC[C@@H]1C(=C2C)[C@@H]([C@@H]2[C@@]3(C)CC[C@@H](C[C@@H]3C(C[C@H]21)=O)O)O
Proprietà calcolate
- Massa esatta: 443.30355879 g/mol
- Massa monoisotopica: 443.30355879 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 0
- Complessità: 855
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 78.8
- Peso molecolare: 443.6
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 611.6°Cat760mmHg
- Punto di infiammabilità: 323.7°C
- Indice di rifrazione: 1.59
- PSA: 78.79000
- LogP: 3.56040
Yibeissine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17990-5mg |
Yibeissine |
143502-51-6 | 98% | 5mg |
¥2372.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17990-10mg |
Yibeissine |
143502-51-6 | 98% | 10mg |
¥4269.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17990-2mg |
Yibeissine |
143502-51-6 | 98% | 2mg |
¥1037.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG691-2mg |
Yibeissine |
143502-51-6 | 98+% | 2mg |
1638CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG691-5mg |
Yibeissine |
143502-51-6 | 98+% | 5mg |
3452CNY | 2021-05-07 | |
| MedChemExpress | HY-121631-5mg |
Yibeissine |
143502-51-6 | 99.10% | 5mg |
¥1696 | 2024-07-19 | |
| MedChemExpress | HY-121631-10mg |
Yibeissine |
143502-51-6 | 99.10% | 10mg |
¥2821 | 2024-07-19 | |
| S e l l e c k ZHONG GUO | E2127-1mg |
Yibeissine |
143502-51-6 | 1mg |
¥3030.3 | 2022-04-26 | ||
| S e l l e c k ZHONG GUO | E2127-5mg |
Yibeissine |
143502-51-6 | 5mg |
¥9082.71 | 2022-04-26 | ||
| TargetMol Chemicals | TN6712-1mg |
yibeissine |
143502-51-6 | 99.88% | 1mg |
¥ 572 | 2024-07-19 |
Yibeissine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:143502-51-6)Yibeissine
Numero d'ordine:A1012429
Stato delle scorte:in Stock
Quantità:5mg/10mg/25mg/1ml
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 15:13
Prezzo ($):169.0/282.0/484.0/202.0
Email:sales@amadischem.com
Yibeissine Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Jerveratrum
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi steroidi Alcaloidi di tipo Jerveratrum
143502-51-6 (Yibeissine) Prodotti correlati
- 27317-54-0((5α)-13,18-Didehydro-17,23β-epoxy-12α,13-dihydro-3β,14-dihydroxyveratraman-6(5H)-one)
- 142631-44-5(Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one, 2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-, (2'S,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)-)
- 19773-24-1(Peimisine)
- 14410-98-1(Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-3(2H)-one,1,3'a,4',5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-)
- 469-59-0(Jervine)
- 4449-51-8(Cyclopamine)
- 20226-97-5(17β,23β-Epoxyveratraman-3β,11β-diol)
- 105814-56-0(Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,11aS,11bS)-)
- 139893-27-9(Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one,1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-)
- 142631-45-6(Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-,(2'S,3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,11aS,11bS)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:143502-51-6)Yibeissine
Purezza:99%/99%/99%/99%
Quantità:5mg/10mg/25mg/1ml
Prezzo ($):169.0/282.0/484.0/202.0